(2-Iodophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
Overview
Description
(2-Iodophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-amine with 1-chloro-4-iodobenzene in the presence of a base such as potassium carbonate, leading to the formation of 1-(2-iodophenyl)pyridin-2-ylamine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the aromatic iodine substituent, converting it to a hydrogen or other functional groups.
Substitution: The iodine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reagent for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Deiodinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Iodophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders, such as anxiety and depression.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2-Iodophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound is believed to modulate the activity of these receptors, thereby influencing neurotransmitter release and uptake. This modulation can result in altered neuronal signaling, which may contribute to its therapeutic effects in neurological and psychiatric conditions.
Comparison with Similar Compounds
- (2-Iodophenyl)[4-(pyridin-3-yl)piperazin-1-yl]methanone
- (2-Iodophenyl)[4-(pyridin-4-yl)piperazin-1-yl]methanone
- (2-Bromophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
Uniqueness: (2-Iodophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is unique due to the specific positioning of the iodine atom on the phenyl ring and the pyridin-2-yl group on the piperazine ring. This specific arrangement can influence the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
(2-iodophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O/c17-14-6-2-1-5-13(14)16(21)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKKAYHRJRALP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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